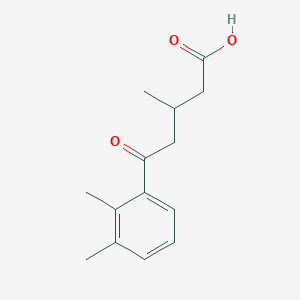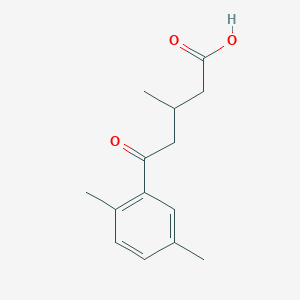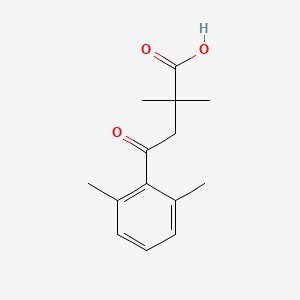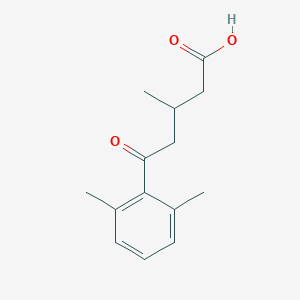
Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
Vue d'ensemble
Description
Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is a chemical compound that contains an ester functional group, a ketone functional group, and a phenyl ring with two fluorine substitutions. The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an ester functional group, a ketone functional group, and a phenyl ring with two fluorine atoms. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The ester could undergo hydrolysis, transesterification, or reduction. The ketone could undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and ketone groups could affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Intermediate Use
Improved Synthesis Techniques : Ethyl 7-oxoheptanoate derivatives, including Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate, have been a focus in the field of organic synthesis. For instance, Ballini et al. (1991) demonstrated an improved method to synthesize ethyl or methyl 7-oxoheptanoate, showcasing its utility in organic synthesis (Ballini et al., 1991).
Role in Complex Compound Synthesis : Takeda et al. (1977) described the use of ethyl 2-acetoxy-3-oxoheptanoate, a related compound, in the synthesis of 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate in producing pestalotin (Takeda et al., 1977).
Pharmaceutical and Biological Applications
Antiproliferative Activity : Ethyl 7-oxoheptanoate derivatives have been explored for their antiproliferative activity. Nurieva et al. (2015) synthesized compounds including 7-[(2-{[(2E)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, showing moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015).
Polymorphism in Pharmaceutical Compounds : Vogt et al. (2013) studied polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, highlighting the importance of understanding polymorphic forms in pharmaceuticals (Vogt et al., 2013).
Chemical and Catalytic Properties
- Photochemical Reactions : Tokuda et al. (1978) investigated the photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate, producing compounds like ethyl 7-oxo-2-heptenoate. This research contributes to the understanding of photochemical properties of ethyl 7-oxoheptanoate derivatives (Tokuda et al., 1978).
- Laser Active Complexes : Sathyamoorthi et al. (1994) explored the synthesis of laser-active cyanopyrromethene–BF2 complexes, using ethyl 3,4-diethyl-5-methyl-pyrrole-2-carboxylate, a related compound. Such research highlights potential applications in laser technology and materials science (Sathyamoorthi et al., 1994).
Novel Synthesis Pathways
Intermediate in Novel Compounds : Xin-zhi (2006) discussed the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate in producing cilastatin. This research showcases the importance of ethyl 7-oxoheptanoate derivatives in developing novel pharmaceutical intermediates (Chen Xin-zhi, 2006).
Precursor for Quinoline Derivatives : Thakur et al. (2015) used ethyl 3-(2,4-dioxocyclohexyl)propanoate, a related compound, as a precursor for synthesizing N-substituted quinoline derivatives, highlighting its utility in creating complex chemical structures (Thakur et al., 2015).
Green Chemistry and Environmental Applications
Development of Enzymatic Processes : Guo et al. (2017) worked on developing an enzymatic process for preparing chiral intermediates, demonstrating the importance of environmentally friendly methodologies in synthesizing complex molecules like ethyl 7-oxoheptanoate derivatives (Guo et al., 2017).
- and Phani (2011) introduced a novel polymer-supported system using Poly(3,4-ethylenedioxythiophene) for catalytic reactions. This study highlights the potential for using ethyl 7-oxoheptanoate derivatives in innovative catalytic processes, contributing to advancements in green chemistry (Sivakumar & Phani, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-9-12(16)13(17)10-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUJTEDRSISWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645582 | |
| Record name | Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate | |
CAS RN |
898752-28-8 | |
| Record name | Ethyl 3,4-difluoro-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



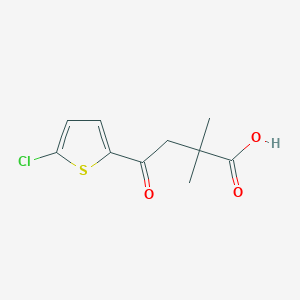
![2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B1325832.png)
![3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1325833.png)
